molecular formula C16H20N2O4 B6348644 4-Benzoyl-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326814-82-7

4-Benzoyl-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348644
CAS No.: 1326814-82-7
M. Wt: 304.34 g/mol
InChI Key: KJNLPHCYUMONEZ-UHFFFAOYSA-N
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Description

4-Benzoyl-8-methyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound, under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the spirocyclic nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-Benzoyl-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound has potential applications in the study of biological systems, particularly in the design of enzyme inhibitors or receptor modulators. Its spirocyclic structure can mimic natural substrates or ligands, making it useful in biochemical research.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of 4-Benzoyl-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The spirocyclic structure allows for precise binding interactions, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoyl-1,4-diazabicyclo[2.2.2]octane-3-carboxylic acid
  • 8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
  • 4-Benzoyl-8-methyl-1,4-diazabicyclo[2.2.2]octane-3-carboxylic acid

Uniqueness

Compared to similar compounds, 4-Benzoyl-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structure enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-benzoyl-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-17-9-7-16(8-10-17)18(13(11-22-16)15(20)21)14(19)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNLPHCYUMONEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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